molecular formula C10H8ClNO3S B6617787 4-methoxyquinoline-8-sulfonyl chloride CAS No. 1558299-92-5

4-methoxyquinoline-8-sulfonyl chloride

Cat. No.: B6617787
CAS No.: 1558299-92-5
M. Wt: 257.69 g/mol
InChI Key: TWJLTOPWNBZVAR-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-8-sulfonyl chloride is an important member of the quinoline class of compounds. It is known for its diverse biological activities and is used in various scientific research applications. The compound has the molecular formula C10H8ClNO3S and a molecular weight of 257.69 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyquinoline-8-sulfonyl chloride typically involves the sulfonylation of 4-methoxyquinoline. This process can be carried out using chlorosulfonic acid as the sulfonylating agent under controlled conditions. The reaction is usually performed in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyquinoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Oxidized or Reduced Products: Depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxyquinoline-8-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein labeling.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxyquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyquinoline-8-sulfonamide
  • 8-Quinolinesulfonyl chloride
  • 4-Methoxyquinoline-8-sulfonic acid

Comparison

4-Methoxyquinoline-8-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive and versatile in chemical synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form a wide range of derivatives .

Properties

IUPAC Name

4-methoxyquinoline-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-15-8-5-6-12-10-7(8)3-2-4-9(10)16(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJLTOPWNBZVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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